molecular formula C24H32N2O3 B11535236 4-(decyloxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11535236
M. Wt: 396.5 g/mol
InChI Key: POGYHUGHSXIMAQ-NCELDCMTSA-N
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Description

4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O3 This compound is characterized by the presence of a decyloxy group attached to a benzene ring, a hydrazide functional group, and a hydroxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenylmethylidene moiety is crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-11-18-29-22-16-14-20(15-17-22)24(28)26-25-19-21-12-9-10-13-23(21)27/h9-10,12-17,19,27H,2-8,11,18H2,1H3,(H,26,28)/b25-19+

InChI Key

POGYHUGHSXIMAQ-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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